1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione
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Overview
Description
1,4-Dioxaspiro[45]deca-6,9-diene-2,8-dione is a chemical compound known for its unique spirocyclic structure, which includes a dioxaspiro ring fused with a deca-diene-dione system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,3-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and advanced materials .
Properties
CAS No. |
4385-47-1 |
---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2 |
InChI Key |
XNHHFDKEDIVWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2(O1)C=CC(=O)C=C2 |
Origin of Product |
United States |
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